Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate
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Overview
Description
Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H6F3N3O2 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmp), a key structural motif in this compound, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a broad range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives may influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate.
This compound, like many others in its class, holds potential for a wide range of applications in the agrochemical and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Azidation: The amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF).
Esterification: The carboxylic acid group is then esterified using ethanol (EtOH) and a catalyst such as sulfuric acid (H2SO4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Dimethylformamide (DMF): Common solvent for azidation.
Ethanol (EtOH): Used for esterification.
Sulfuric Acid (H2SO4): Catalyst for esterification.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and enzyme mechanisms, particularly those involving azido and trifluoromethyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate can be compared with other azido and trifluoromethyl-containing compounds:
Ethyl 3-azido-4-(trifluoromethyl)pyridine-2-carboxylate: Similar structure but with the trifluoromethyl group at a different position.
Ethyl 3-azido-5-(difluoromethyl)pyridine-2-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate: Contains an amino group instead of an azido group.
Properties
IUPAC Name |
ethyl 3-azido-5-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O2/c1-2-18-8(17)7-6(15-16-13)3-5(4-14-7)9(10,11)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWKOAUGHFPZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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